

An In-depth Technical Guide to 1,3,5-Benzenetricarboxylic Acid, Dimethyl Ester

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Compound of Interest

Compound Name: 3,5-Bis(methoxycarbonyl)benzoic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Benzenetricarboxylic acid, dimethyl ester, also known as dimethyl 1,3,5-benzenetricarboxylate or dimethyl trimesate, is an organic compound with the molecular formula $C_{11}H_{10}O_6$. It is a diester derivative of trimesic acid. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential applications, with a focus on data relevant to research and development. While specific experimental data for this particular diester is limited in publicly available literature, this guide compiles the available information and draws comparisons with closely related compounds, such as its parent acid (trimesic acid) and its trimethyl ester, to provide a useful resource.

Physicochemical Properties

Quantitative data for 1,3,5-benzenetricarboxylic acid, dimethyl ester is not readily available in peer-reviewed literature. The following table summarizes the known and predicted properties. For comparative purposes, data for the parent compound, 1,3,5-benzenetricarboxylic acid (trimesic acid), and the fully esterified trimethyl 1,3,5-benzenetricarboxylate are also included.

Property	1,3,5-Benzenetricarboxylic acid, dimethyl ester	1,3,5-Benzenetricarboxylic acid (Trimesic Acid)	Trimethyl 1,3,5-benzenetricarboxylate
Molecular Formula	C ₁₁ H ₁₀ O ₆ [1]	C ₉ H ₆ O ₆	C ₁₂ H ₁₂ O ₆
Molecular Weight	238.19 g/mol [1]	210.14 g/mol	252.22 g/mol
Melting Point	Data not available	380 °C (decomposes)	145-147 °C
Boiling Point	Data not available	Data not available	356.5 °C at 760 mmHg
Density	1.340 g/cm ³ (Predicted) [1]	1.45 g/cm ³	1.241 g/cm ³
Solubility	Data not available	Soluble in ethanol, ether; sparingly soluble in water	Data not available
pKa	Data not available	pK _{a1} = 3.12, pK _{a2} = 3.89, pK _{a3} = 4.70	Not applicable

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the selective synthesis of 1,3,5-benzenetricarboxylic acid, dimethyl ester is not widely reported. The primary challenge lies in achieving selective di-esterification of the tri-carboxylic acid. However, general methods for the esterification of carboxylic acids can be adapted. A plausible approach would be the partial esterification of trimesic acid.

Conceptual Experimental Protocol: Partial Esterification of Trimesic Acid

This protocol is a conceptual outline based on standard esterification procedures and has not been experimentally validated for this specific compound.

Objective: To synthesize 1,3,5-benzenetricarboxylic acid, dimethyl ester by partial esterification of trimesic acid.

Materials:

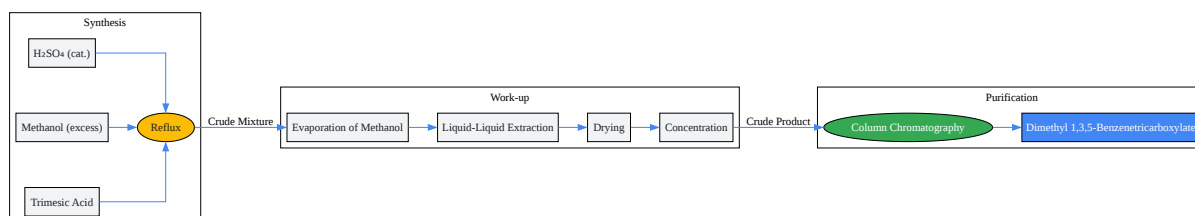
- 1,3,5-Benzenetricarboxylic acid (Trimesic acid)
- Methanol (anhydrous)
- Sulfuric acid (concentrated) or other suitable acid catalyst
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate or sodium sulfate
- Dichloromethane or other suitable organic solvent
- Deionized water

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend trimesic acid in a molar excess of anhydrous methanol. The precise molar ratio of methanol to trimesic acid would need to be optimized to favor di-esterification over mono- or tri-esterification.
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
- **Reaction:** Heat the mixture to reflux with constant stirring. The reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the optimal reaction time for maximizing the yield of the dimethyl ester.
- **Work-up:**
 - After cooling to room temperature, remove the excess methanol under reduced pressure.

- Dissolve the residue in an organic solvent like dichloromethane and wash with deionized water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purification: The crude product, which will likely be a mixture of the starting material, monoester, diester, and triester, will require purification. Column chromatography on silica gel would be a suitable method for separating the desired dimethyl ester from the other components.

Logical Workflow for Synthesis and Purification



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Conceptual workflow for the synthesis and purification of dimethyl 1,3,5-benzenetricarboxylate.

Spectroscopic Data

A complete set of spectroscopic data for 1,3,5-benzenetricarboxylic acid, dimethyl ester is not readily available. The following are predicted or inferred characteristics based on the structure and data from analogous compounds.

- ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons and a singlet for the six equivalent methyl protons of the ester groups, in addition to a signal for the carboxylic acid proton. The chemical shifts would be influenced by the electron-withdrawing nature of the carboxyl and ester groups.
- ¹³C NMR: The carbon NMR spectrum should display distinct signals for the different carbon atoms in the benzene ring (quaternary and CH), the carbonyl carbons of the ester and carboxylic acid groups, and the methyl carbons of the ester groups.
- IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of both the carboxylic acid and the ester functional groups. A broad O-H stretching band for the carboxylic acid would also be expected.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (238.19 g/mol). Fragmentation patterns would likely involve the loss of methoxy groups (-OCH₃) and the carboxyl group (-COOH).

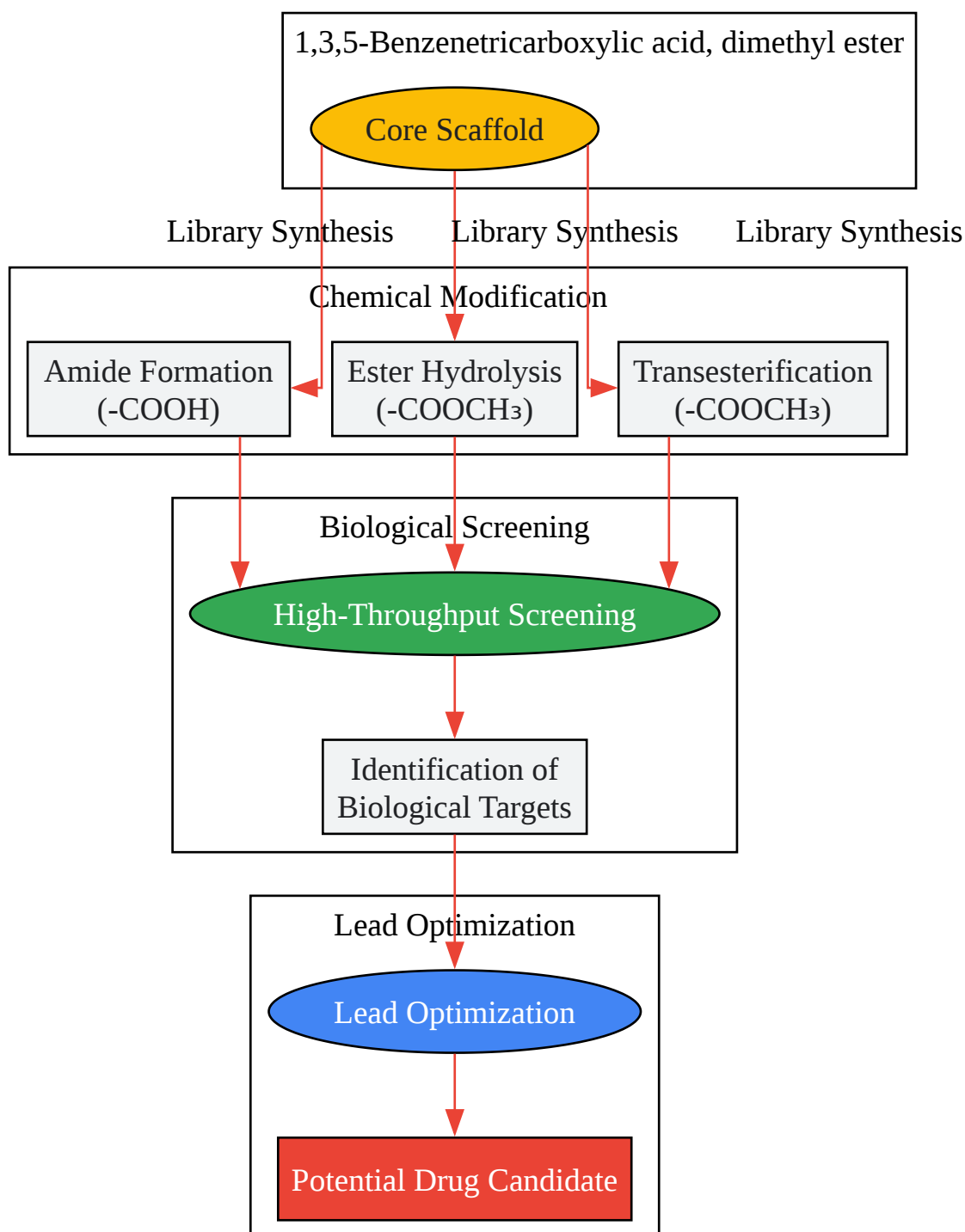
Applications in Drug Development and Biological Activity

There is currently no specific information in the public domain detailing the application of 1,3,5-benzenetricarboxylic acid, dimethyl ester in drug development or its interaction with specific biological signaling pathways. However, benzenetricarboxylic acid and its derivatives are of interest in medicinal chemistry. For instance, a series of benzenetricarboxylic acids have been shown to be potent hypolipidemic agents in rodents. This suggests that derivatives such as the dimethyl ester could be investigated for similar activities.

The presence of both a carboxylic acid and ester functionalities in one molecule provides a scaffold that can be further modified to create libraries of compounds for screening against various biological targets. The carboxylic acid group can be converted to amides, and the ester

groups can be hydrolyzed or transesterified, allowing for a diverse range of structural modifications.

Potential Research Directions and Workflow



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A logical workflow for exploring the drug development potential of the title compound.

Conclusion

1,3,5-Benzenetricarboxylic acid, dimethyl ester is a compound with potential for further investigation in materials science and medicinal chemistry. While there is a scarcity of specific experimental data for this molecule, its structural relationship to trimesic acid and its trimethyl ester provides a basis for predicting its properties and reactivity. The synthetic route, although not explicitly detailed in the literature, can be conceptually designed based on established esterification methodologies. The true potential of this compound in drug development remains to be explored, and it represents an open area for future research. This guide serves as a foundational resource to stimulate and support such endeavors.

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References

- 1. nbino.com [nbino.com]
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